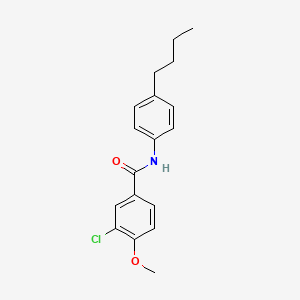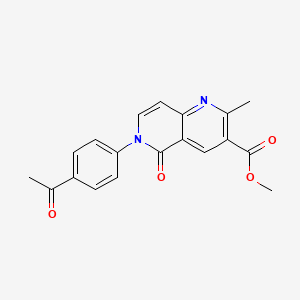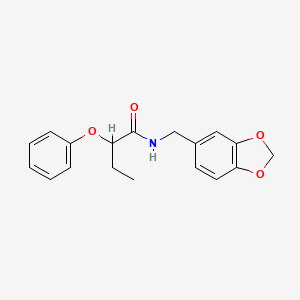![molecular formula C16H17N3O3S B5012695 N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide and related nicotinamide derivatives involves complex organic reactions. A general method for synthesizing nicotinamide derivatives, including those with potential pharmaceutical applications, involves reactions that can be tailored to produce specific substituents on the nicotinamide ring. These methods can include the Clauson–Kaas-type synthesis, which has been utilized in the presence of nicotinamide to yield pyrrolyl-phenols, demonstrating the versatility of nicotinamide in synthetic chemistry (Chatzopoulou et al., 2013).
Molecular Structure Analysis
The structural analysis of nicotinamide derivatives, including this compound, is crucial for understanding their potential interactions and reactivity. Vibrational spectroscopic studies, along with quantum chemical analyses, have been conducted on related compounds to predict stable molecular structures and to understand the impact of functional groups on the molecule’s properties (Premkumar et al., 2016).
Chemical Reactions and Properties
Nicotinamide and its derivatives participate in various chemical reactions that underline their reactivity and functional versatility. For example, nicotinamide has been shown to be involved in corrosion inhibition processes, where its derivatives form protective layers on metals in acidic solutions (Chakravarthy et al., 2014). Additionally, the reaction of nicotinamide with chloroacetaldehyde to produce fluorescent analogs of nicotinamide adenine dinucleotide illustrates the compound’s utility in biochemistry and molecular biology (Barrio et al., 1972).
特性
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(13-4-3-9-17-12-13)18-14-5-7-15(8-6-14)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACOIAUKIDTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)
![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)

![N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B5012651.png)
![1-(cyclopropylmethyl)-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B5012655.png)

![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)
![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)
![methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)
![N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5012719.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)
